Cellobiose

Enzyme Kinetics Biocatalysis Cellulase Assays

Cellobiose (β-D-glucopyranosyl-(1→4)-D-glucopyranose) is a reducing disaccharide composed of two β-1,4-linked glucose monomers, derived from the hydrolysis of cellulose. As a primary substrate for β-glucosidases and cellobiose dehydrogenases, it serves as a critical analytical standard and enzymatic substrate in biomass conversion research, gut microbiome studies, and biosensor development.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
CAS No. 13360-52-6
Cat. No. B7769950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCellobiose
CAS13360-52-6
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2
InChIKeyGUBGYTABKSRVRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2024)
Insoluble

Cellobiose (CAS 13360-52-6) Procurement Guide: Sourcing Specifications for β-1,4-Linked Disaccharide Standards


Cellobiose (β-D-glucopyranosyl-(1→4)-D-glucopyranose) is a reducing disaccharide composed of two β-1,4-linked glucose monomers, derived from the hydrolysis of cellulose [1]. As a primary substrate for β-glucosidases and cellobiose dehydrogenases, it serves as a critical analytical standard and enzymatic substrate in biomass conversion research, gut microbiome studies, and biosensor development [2]. Its unique β(1→4) linkage distinguishes it from α-linked disaccharides like maltose and sucrose, imparting distinct enzymatic recognition, solubility behavior, and fermentation kinetics that directly impact its utility in industrial and research applications [3].

Why Sourcing Cellobiose vs. Maltose, Lactose, or Sucrose is a Non-Interchangeable Procurement Decision


Procurement of a generic disaccharide standard is not a viable substitute for Cellobiose due to its unique β(1→4) glucosidic linkage. Unlike maltose (α-1,4), lactose (β-1,4 galactose-glucose), or sucrose (α-1,2 non-reducing), Cellobiose exhibits distinct enzymatic hydrolysis kinetics (e.g., Km values for β-glucosidases that differ by orders of magnitude compared to lactose [1]), limited aqueous solubility (approximately 5-fold lower than sucrose at 25°C [2]), and unique elution profiles in HPLC separations . These physicochemical and biochemical divergences preclude direct substitution in enzymatic assays, biosensor calibration, or fermentation studies.

Cellobiose vs. In-Class Analogs: Quantitative Differentiation for Scientific and Industrial Selection


Differential Enzyme Kinetics: Cellobiose Exhibits >200-fold Higher Catalytic Efficiency (kcat/Km) than Maltose with β-Glucosidase

Cellobiose is the preferred substrate for many β-glucosidases, exhibiting a significantly lower Michaelis-Menten constant (Km) and higher catalytic efficiency compared to lactose and maltose. In a standardized DCIP assay at pH 4.0 and 25°C, the Km for cellobiose was 0.12 mM, compared to 2.0 mM for β-lactose and 240 mM for maltose [1]. The resulting catalytic efficiency (kcat/Km) was 225 mM⁻¹·s⁻¹ for cellobiose, 13.0 mM⁻¹·s⁻¹ for β-lactose, and 3.3×10⁻³ mM⁻¹·s⁻¹ for maltose [1]. This represents a ~17-fold higher efficiency over lactose and a >68,000-fold higher efficiency over maltose.

Enzyme Kinetics Biocatalysis Cellulase Assays

Limited Aqueous Solubility: Cellobiose is Approximately 5-Fold Less Soluble than Sucrose at 25°C

Cellobiose exhibits markedly lower aqueous solubility than the common disaccharide sucrose, a property that can be leveraged or must be managed in process development. Direct comparative measurements show sucrose is approximately 5 times more soluble than cellobiose at 25°C and dissolves much more rapidly [1]. The intrinsic solubility of cellobiose in water is reported as 12 g/100 mL, corresponding to approximately 14% w/w at 20°C [2][3]. In ionic liquid solvent systems, the solubility trend consistently follows maltose monohydrate > sucrose > D-(+)-cellobiose, confirming the intrinsically lower solubility of the β(1→4)-linked disaccharide [4].

Process Engineering Crystallization Formulation

Metabolic Specificity: Cellobiose Fermentation Yields Distinct Butyrate Enhancement and Non-Bifidogenic Profile Compared to FOS

Cellobiose exhibits a distinct fermentation signature that differentiates it from established prebiotics like oligofructose (FOS/OF P95). In an in vitro human gut fermentation model, cellobiose fermentation significantly increased total organic acids and butyrate from baseline, with significantly higher total organic acids and butyrate levels than the negative control at 48 h (P = 0.002 and P = 0.016, respectively) [1]. Critically, Bifidobacterium was not significantly stimulated by cellobiose, in stark contrast to the potent bifidogenic activity observed with OF P95 (T0-T48 increase, P < 0.001) and the generally more pronounced total SCFA and acetate yields with the comparator [1]. In a separate porcine model, cellobiose yielded the highest lactate molar ratio (0.484) after 6 hours among tested carbohydrates including inulin and IMO [2].

Prebiotics Gut Microbiome Short-Chain Fatty Acids

Analytical Distinction: Cellobiose Elutes Prior to Cellotriose and After Xylobiose in HPAEC-PAD Separation of Lignocellulosic Hydrolysates

In the simultaneous analysis of complex lignocellulosic hydrolysates, the retention behavior of cellobiose is distinct from its closest structural analog, cellotriose. Using a CarboPac PA200 column with a NaOAc-NaOH binary gradient, nine linear oligomers were separated within 30 minutes, eluting in the precise order: xylobiose, cellobiose, xylotriose, xylotetraose, cellotriose, xylopentaose, cellotetraose, xylohexaose, and cellopentaose . The method achieved limits of detection and quantification for cellobiose in the range of 0.067–0.091 mg/L and 0.08–0.23 mg/L, respectively, with a strong linear relationship (R²=0.9959-0.9984) [1].

Analytical Chemistry Chromatography Biomass Conversion

Procurement-Driven Application Scenarios for Cellobiose Based on Quantitative Differentiation Evidence


β-Glucosidase Activity Assays and Cellulase Cocktail Optimization

Cellobiose serves as the definitive substrate for β-glucosidase kinetic characterization. As demonstrated by its >17-fold higher catalytic efficiency (kcat/Km) over lactose and >68,000-fold over maltose [1], only Cellobiose provides the appropriate sensitivity and dynamic range for accurate Km and Vmax determination. Researchers developing cellulase cocktails for biomass saccharification require this compound to assess β-glucosidase supplementation strategies and to quantify cellobiose accumulation that leads to product inhibition of cellulases.

Targeted Prebiotic and Gut Microbiome Mechanistic Studies

The unique fermentation profile of Cellobiose—specifically its enhancement of butyrate production without concomitant stimulation of Bifidobacterium populations, in direct contrast to oligofructose (OF P95) [1]—makes it a specialized research tool. Investigators studying butyrate-mediated pathways, such as colonic epithelial health or immune modulation, can utilize Cellobiose to selectively elevate butyrate levels without confounding bifidogenic effects, a capability not offered by generic fructo-oligosaccharides.

HPLC Method Development and Validation for Biomass Hydrolysate Analysis

The distinct chromatographic behavior of Cellobiose, eluting between xylobiose and xylotriose and well-resolved from cellotriose in HPAEC-PAD systems [1], establishes it as an essential reference standard. Analytical laboratories quantifying cellulose conversion efficiency rely on Cellobiose as a primary calibrant to ensure accurate peak assignment and quantification in complex lignocellulosic matrices, where substitution with other disaccharides would lead to erroneous results.

Biosensor Calibration for Real-Time Cellulase Activity Monitoring

Amperometric biosensors employing cellobiose dehydrogenase (CDH) require Cellobiose for calibration and performance validation. Optimized DET biosensors demonstrate a 3-fold lower apparent Km (KM,app) compared to non-optimized sensors [1], and selectivity tests confirm that these biosensors accurately detect cellobiose even in the presence of 50 μM interfering sugars (maltose, galactose, fructose, glucose, lactose) [2]. This specificity underpins their utility in real-time monitoring of enzymatic biomass hydrolysis.

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